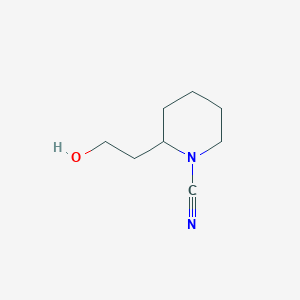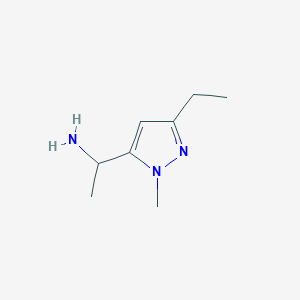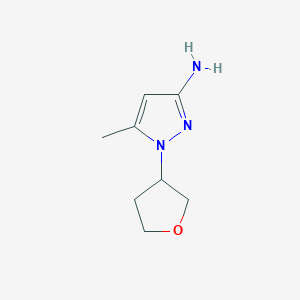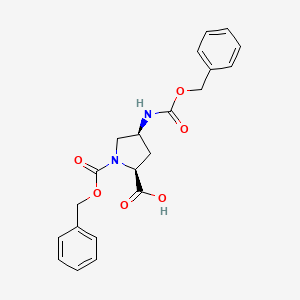
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C₆H₇F₂NOS. It is a member of the thiazole family, which is known for its diverse biological activities. The compound contains a thiazole ring, a difluoroethyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole with a difluoroethylating agent under controlled conditions. One common method includes the use of difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the difluoro groups or modify the thiazole ring.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone.
Reduction: Formation of 2,2-difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethane.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethane: Similar structure but without the hydroxyl group.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Contains a difluorophenyl group and triazole rings.
Uniqueness
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to its combination of a thiazole ring, difluoroethyl group, and hydroxyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C6H7F2NOS |
|---|---|
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
2,2-difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H7F2NOS/c1-3-2-11-6(9-3)4(10)5(7)8/h2,4-5,10H,1H3 |
InChI-Schlüssel |
FRLFMLPCFJZPLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)

![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)



![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)


